

3-Chloro-2-ethoxypyridine chemical structure and formula

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Compound of Interest

Compound Name: 3-Chloro-2-ethoxypyridine

Cat. No.: B070323

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An In-Depth Technical Guide to **3-Chloro-2-ethoxypyridine**: Structure, Synthesis, and Applications

Introduction

3-Chloro-2-ethoxypyridine is a halogenated pyridine derivative that has emerged as a significant and versatile building block in the fields of medicinal chemistry and agrochemical science. Its unique structural arrangement, featuring a pyridine core substituted with both a chloro and an ethoxy group, imparts a distinct reactivity profile that is highly valued in the synthesis of complex molecular architectures.^{[1][2]} The strategic placement of the electron-withdrawing chlorine atom and the electron-donating ethoxy group on adjacent positions of the pyridine ring creates a scaffold amenable to a wide array of chemical transformations. This guide provides a comprehensive technical overview of **3-Chloro-2-ethoxypyridine**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into its chemical structure, physicochemical properties, synthetic methodologies, reactivity, and key applications, offering field-proven insights grounded in authoritative scientific principles.

Chemical Identity and Structure

The foundational attributes of **3-Chloro-2-ethoxypyridine** are defined by its molecular structure, which dictates its chemical behavior and synthetic potential.

- Molecular Formula: C_7H_8ClNO ^{[1][3]}

- IUPAC Name: **3-chloro-2-ethoxypyridine**[\[3\]](#)
- CAS Number: 177743-06-5[\[1\]](#)[\[3\]](#)
- Molecular Weight: 157.60 g/mol [\[3\]](#)[\[4\]](#)

The structure consists of a six-membered pyridine ring, an aromatic heterocycle containing one nitrogen atom. An ethoxy group (-OCH₂CH₃) is attached at the C-2 position, and a chlorine atom (-Cl) is at the C-3 position. This substitution pattern is crucial for its role as a synthetic intermediate.

Caption: Chemical structure of **3-Chloro-2-ethoxypyridine**.

Physicochemical Properties

The physical and chemical characteristics of **3-Chloro-2-ethoxypyridine** are essential for its handling, storage, and application in various reaction conditions. The compound is typically a colorless to light yellow clear liquid at room temperature.[\[1\]](#)

Property	Value	Source
Molecular Weight	157.60 g/mol	[3]
Appearance	Colorless to light yellow clear liquid	[1]
Density	1.18 g/cm ³	[1]
Purity	≥ 98% (GC)	[1]
Refractive Index (n _{20D})	1.52	[1]
SMILES	<chem>CCOC1=NC=CC=C1Cl</chem>	[3] [5]
InChI Key	MTTKGSCSPHCOOF-UHFFFAOYSA-N	[3] [5]

These properties underscore its stability under standard conditions, making it a reliable intermediate for multi-step syntheses. It should be stored at room temperature.[\[1\]](#)

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and logical approach to synthesizing substituted pyridines involves the modification of pre-existing pyridine rings. A plausible pathway for the synthesis of **3-Chloro-2-ethoxypyridine** starts from a readily available precursor like 3-amino-2-chloropyridine, proceeding through diazotization followed by etherification. This approach is analogous to established methods for synthesizing related substituted pyridines.^{[6][7]}

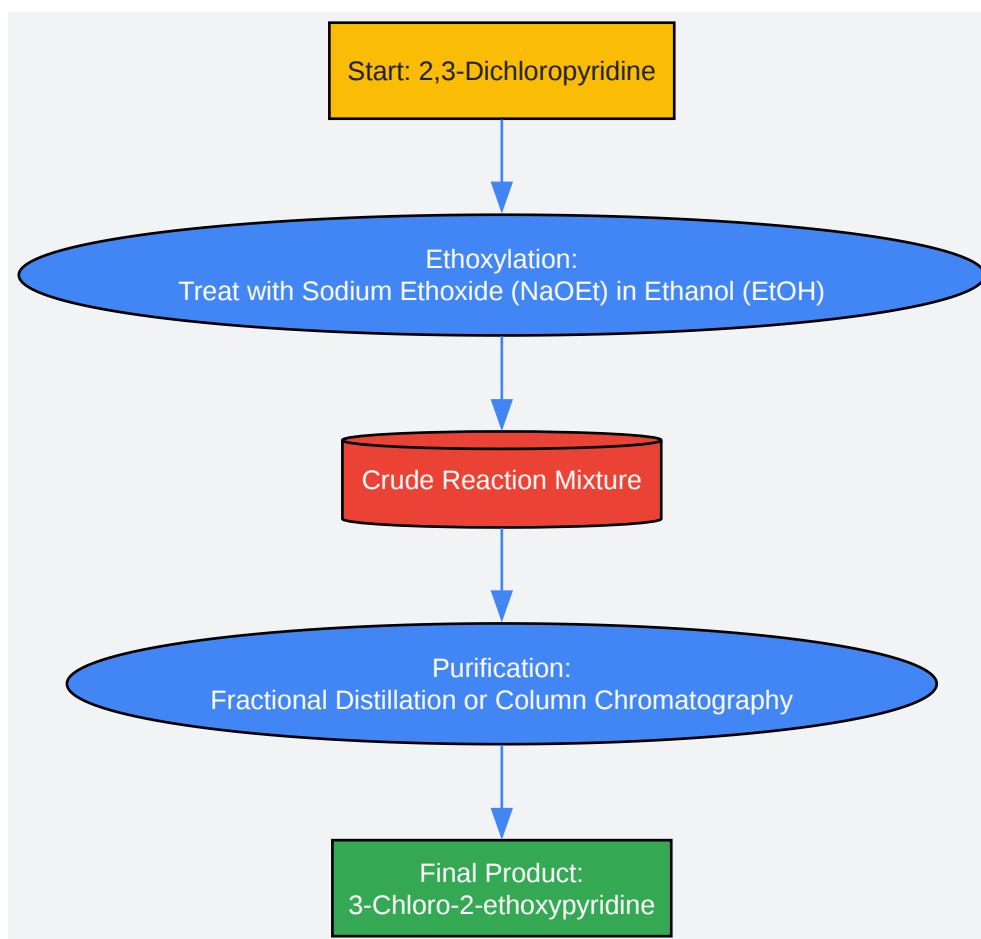
Proposed Synthetic Workflow

A robust synthesis strategy involves a two-step process starting from 2,3-dichloropyridine.

- **Step 1: Nucleophilic Aromatic Substitution (S_NAr) - Ethoxylation.** 2,3-Dichloropyridine is treated with sodium ethoxide. The C-2 position is more activated towards nucleophilic attack than the C-3 position due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity allows for the preferential displacement of the chlorine atom at the 2-position by the ethoxide nucleophile.
- **Step 2: Purification.** The resulting crude product is purified using standard laboratory techniques such as fractional distillation or column chromatography to isolate the desired **3-Chloro-2-ethoxypyridine**.

Causality Behind Experimental Choices:

- **Choice of Base:** Sodium ethoxide serves as both the nucleophile and a strong base. The reaction is typically performed in an alcohol solvent like ethanol, which is the conjugate acid of the nucleophile, to maintain its integrity.
- **Temperature Control:** The reaction temperature is a critical parameter to control selectivity and prevent side reactions. Elevated temperatures are generally required to overcome the activation energy for S_NAr on the electron-deficient pyridine ring.



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Caption: Proposed synthesis workflow for **3-Chloro-2-ethoxypyridine**.

Chemical Reactivity and Synthetic Utility

The synthetic value of **3-Chloro-2-ethoxypyridine** stems from the differentiated reactivity of its substituents. The chlorine atom at the C-3 position serves as a versatile handle for introducing further complexity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) or via the formation of highly reactive intermediates like pyridynes.[8]
[9]

A notable application is in the regioselective generation of a 3,4-pyridyne intermediate.[8] This is achieved through regioselective lithiation at the C-4 position, followed by elimination of the C-3 chlorine. This short-lived, highly reactive intermediate can then be trapped by various nucleophiles to afford 3,4-disubstituted pyridine derivatives, a class of compounds that can be

challenging to access through other means.[8] The ethoxy group at the C-2 position not only directs this lithiation but also modulates the electronic properties of the pyridine ring.

Applications in Research and Development

3-Chloro-2-ethoxypyridine is not an end-product itself but rather a crucial intermediate. Its applications are broad, spanning the pharmaceutical, agrochemical, and material science sectors.[1]

Pharmaceutical Development

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[10][11] The chlorine atom, in particular, can significantly enhance a molecule's pharmacological properties, including potency and metabolic stability, an effect sometimes referred to as the "magic chloro" effect.[12] **3-Chloro-2-ethoxypyridine** serves as a precursor for compounds targeting a range of diseases:

- **Antimicrobial and Anti-inflammatory Agents:** The unique substitution pattern allows for the synthesis of novel bioactive molecules with potential antimicrobial and anti-inflammatory properties.[1][2]
- **Neurological Disorders:** It is utilized as an intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders, where it helps in crafting molecules with enhanced efficacy and specificity.[1]

Agrochemical Synthesis

In the agrochemical industry, this compound is a key building block for creating new crop protection solutions.[1][2] Its stability and compatibility with diverse reaction conditions make it an attractive starting point for the synthesis of:

- **Herbicides and Pesticides:** It is incorporated into the core structures of next-generation herbicides and pesticides, contributing to the development of more effective and selective agents for protecting crops.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for **3-Chloro-2-ethoxypyridine** is not detailed in all sources, data from closely related analogs like 3-chloropyridine and other halogenated pyridines provide essential guidance for safe handling.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Hazard Classification: Based on analogs, it is likely classified as a combustible liquid that may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[\[16\]](#)[\[17\]](#)
- Handling Precautions:
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[13\]](#)
 - Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[\[13\]](#)[\[16\]](#)
 - Keep away from heat, sparks, and open flames.[\[14\]](#)[\[17\]](#)
 - Wash hands thoroughly after handling.[\[14\]](#)
- First Aid:
 - If on skin: Wash with plenty of soap and water.[\[14\]](#)
 - If in eyes: Rinse cautiously with water for several minutes.[\[13\]](#)[\[14\]](#)
 - If swallowed: Call a poison center or doctor if you feel unwell.[\[16\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[1\]](#)[\[14\]](#)

Conclusion

3-Chloro-2-ethoxypyridine stands out as a pivotal intermediate for professionals in the chemical sciences. Its value is anchored in its distinct chemical architecture, which provides a synthetically versatile platform for constructing complex molecules. The presence of both a reactive chloro group and a modulating ethoxy group on the pyridine core enables a wide range of chemical transformations, making it a sought-after precursor in the design of novel pharmaceuticals and advanced agrochemicals. A thorough understanding of its properties,

synthesis, and reactivity is essential for leveraging its full potential in accelerating innovation in drug discovery and crop protection.

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